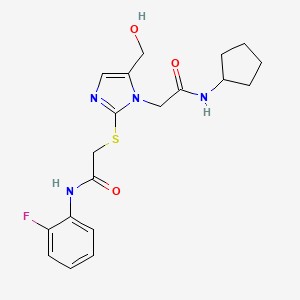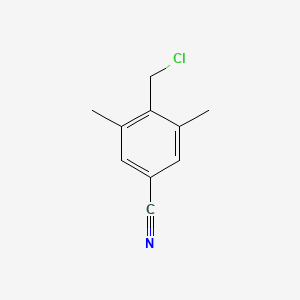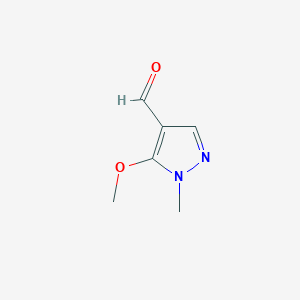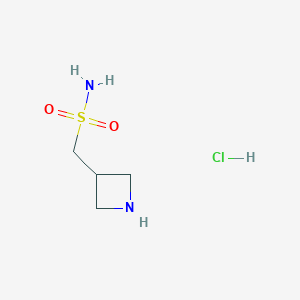![molecular formula C24H25ClN4O2 B2992789 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1251620-80-0](/img/structure/B2992789.png)
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound characterized by its complex structure and potential for various scientific applications. It features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step typically involves the condensation of a pyrimidine derivative with a benzyl group, followed by cyclization.
Introduction of Substituents: The benzyl, methyl, and chlorobenzyl groups are introduced using specific alkylation reactions.
Final Assembly: The acetamide group is attached to the core structure through an amidation reaction, typically involving a coupling reagent.
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity of the compound. Techniques such as continuous flow synthesis, automated synthesis, and the use of high-throughput screening can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methyl and benzyl groups, resulting in the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. typical products include hydroxylated, ketonized, or further substituted derivatives of the original compound.
科学研究应用
Chemistry
The compound is valuable in the study of synthetic chemistry due to its complex structure, serving as a model compound for reaction mechanism studies.
Biology
In biological research, the compound's interaction with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Pharmacological studies explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities, leveraging its ability to interact with specific biological targets.
Industry
In industry, the compound can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with unique properties.
作用机制
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction typically involves binding to the active site of the target molecule, either inhibiting its activity or altering its behavior. The pathways involved can vary but often include signaling cascades that regulate cellular processes.
相似化合物的比较
Similar Compounds
2-(6-phenyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)acetamide
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-iodobenzyl)acetamide
Uniqueness
The uniqueness of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide lies in its specific structural features, such as the chlorobenzyl group, which can influence its biological activity and chemical reactivity differently compared to similar compounds.
属性
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-27-22-11-12-28(14-19-5-3-2-4-6-19)15-21(22)24(31)29(17)16-23(30)26-13-18-7-9-20(25)10-8-18/h2-10H,11-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRSYRFKIAVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)

![5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2992715.png)

![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2992718.png)
![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2992723.png)


![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
